molecular formula C9H16ClN3S2 B13433735 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride

2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride

Cat. No.: B13433735
M. Wt: 265.8 g/mol
InChI Key: GSPOZTQIWWETCP-UHFFFAOYSA-N
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Description

This compound features a piperidine core linked via a sulfanylmethyl (-SCH2-) group to a 5-methyl-1,3,4-thiadiazole heterocycle. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, with a methyl substituent at position 5. The hydrochloride salt enhances solubility in polar solvents. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest that the methyl group confers moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Properties

Molecular Formula

C9H16ClN3S2

Molecular Weight

265.8 g/mol

IUPAC Name

2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride

InChI

InChI=1S/C9H15N3S2.ClH/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8;/h8,10H,2-6H2,1H3;1H

InChI Key

GSPOZTQIWWETCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2CCCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA replication in bacterial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine Hydrochloride (CAS 1864073-25-5)
  • Structural Differences :
    • Heterocycle : Replaces thiadiazole with oxadiazole (oxygen instead of sulfur in the ring).
    • Substituent : Phenyl group at position 5 vs. methyl in the target compound.
  • The bulky phenyl group may hinder steric interactions in binding pockets compared to the smaller methyl group .
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Structural Differences :
    • Core : Oxazole (one oxygen, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
    • Functional Groups : Phenethyl acetamide chain absent in the target compound.
  • Functional Impact :
    • iCRT3’s oxazole and extended side chain enable β-catenin binding, inhibiting Wnt signaling. The target’s thiadiazole may offer distinct electronic profiles for alternative targets .

Substituent and Functional Group Comparisons

2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (CAS 392244-45-0)
  • Key Difference : Replaces piperidine-sulfanylmethyl with a butanamide side chain.
4-[(Benzenesulfonyl)methyl]piperidine Hydrochloride (CAS 1112052-89-7)
  • Key Difference : Sulfonyl (-SO2-) group replaces sulfanyl (-S-).
  • Impact : Sulfonyl’s electron-withdrawing nature increases acidity and polarity, likely reducing lipid bilayer penetration compared to the target’s sulfanyl linker .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Functional Groups
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride C9H15ClN3S2 (inferred) ~264.5 (calculated) 1,3,4-thiadiazole 5-methyl Sulfanyl, piperidine
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride C14H18ClN3OS 311.8 1,3,4-oxadiazole 5-phenyl Sulfanyl, piperidine
iCRT3 C23H25N3O2S 407.5 Oxazole 4-ethylphenyl, phenethyl Sulfanyl, acetamide
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride C12H16ClNO2S 289.8 None Benzenesulfonyl Sulfonyl, piperidine

Research Findings and Implications

  • Steric Effects : The methyl group in the target compound likely reduces steric hindrance compared to phenyl-substituted analogs, improving binding to compact active sites .
  • Solubility vs. Permeability : Sulfanyl-linked piperidine derivatives balance moderate lipophilicity (from methyl) and solubility (from hydrochloride), whereas sulfonyl analogs prioritize solubility at the expense of permeability .

Biological Activity

2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. The thiadiazole moiety, particularly the 1,3,4-thiadiazole derivatives, is known for a wide range of pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring linked to a 5-methyl-1,3,4-thiadiazole group via a sulfanyl (thioether) linkage. This unique structure may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C₈H₁₃N₃S₂
  • Molecular Weight : 205.34 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.

Compound Target Organisms MIC (μg/mL) Reference
This compoundStaphylococcus aureus32.6
This compoundEscherichia coli47.5
Thiadiazole derivativesCandida albicans24–26 (fluconazole control)

The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against specific pathogens and could be developed into a therapeutic agent.

Antifungal Activity

The antifungal properties of thiadiazole derivatives have been documented extensively. Compounds similar to this compound have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

Case Studies

A study by Dogan et al. highlighted the antimicrobial efficacy of various substituted thiadiazoles against Staphylococcus aureus, showing that modifications at the amine group significantly influenced activity levels. The introduction of halogen atoms was found to enhance antibacterial effects against Gram-positive bacteria while oxygenated substituents improved antifungal activity against A. niger and C. albicans .

While specific mechanisms for the compound's action remain to be fully elucidated, it is hypothesized that the thiadiazole ring may interfere with microbial cell wall synthesis or disrupt cellular metabolism due to its structural similarities with known antibiotics . The presence of the piperidine ring may also play a role in enhancing membrane permeability or binding affinity to target sites.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between 5-methyl-1,3,4-thiadiazole-2-thiol and a piperidine derivative bearing a sulfonyl or halide leaving group. Key steps include:
  • Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to enhance reactivity. Reaction temperatures range from 60–80°C, monitored by TLC for completion .
  • Purification : Post-reaction, ice-cold water is added to precipitate the product, followed by filtration and recrystallization from methanol to improve purity .
  • Yield Enhancement : Adjusting stoichiometric ratios (1:1.2 for thiol:piperidine derivative) and employing continuous flow reactors for large-scale synthesis .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; rinse exposed areas with water immediately .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests indicate degradation <5% over 12 months under these conditions .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm piperidine ring substitution patterns and thiadiazole-thioether linkage. Key signals include δ 3.5–4.0 ppm (CH2_2-S) and δ 2.5 ppm (thiadiazole-CH3_3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 290.05) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. For example, antimicrobial activity may vary due to efflux pump expression in Gram-negative vs. Gram-positive bacteria .
  • Metabolomic Profiling : Use LC-MS/MS to detect metabolite interference or degradation products that may skew activity results .

Q. What strategies integrate computational modeling with experimental data to predict pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME to calculate logP (predicted ~2.1) and bioavailability scores. Molecular dynamics simulations can model blood-brain barrier permeability, which is critical for CNS-targeted studies .
  • Docking Studies : Map the compound’s sulfanyl-methyl group into hydrophobic pockets of target proteins (e.g., bacterial dihydrofolate reductase) to rationalize inhibitory activity .

Q. What challenges arise in interpreting NMR and mass spectrometry data due to structural complexity?

  • Methodological Answer :
  • Stereochemical Ambiguity : The piperidine ring’s chair conformation and thiadiazole orientation can lead to overlapping NMR signals. Use 2D techniques (COSY, NOESY) to resolve spatial relationships .
  • Fragmentation Artifacts : In MS, the labile S-CH2_2 bond may cleave, producing false fragments. Employ collision-induced dissociation (CID) at low energies to preserve the parent ion .

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